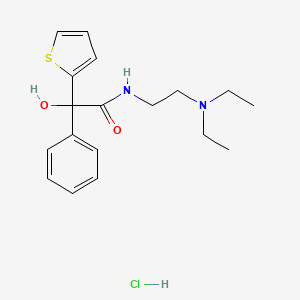

N-(2-Diethylaminoethyl)-alpha-hydroxy-alpha-phenyl-2-thiopheneacetamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-diethylaminoethyl)-2-hydroxy-2-phenyl-2-thiophen-2-ylacetamide hydrochloride is a chemical compound with a complex structure that includes a thiophene ring, a phenyl group, and a diethylaminoethyl side chain

Vorbereitungsmethoden

The synthesis of N-(2-diethylaminoethyl)-2-hydroxy-2-phenyl-2-thiophen-2-ylacetamide hydrochloride typically involves multiple steps, starting with the preparation of the thiophene ring and the phenyl group. The diethylaminoethyl side chain is then introduced through a series of reactions, including alkylation and amide formation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Analyse Chemischer Reaktionen

N-(2-diethylaminoethyl)-2-hydroxy-2-phenyl-2-thiophen-2-ylacetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Wissenschaftliche Forschungsanwendungen

N-(2-diethylaminoethyl)-2-hydroxy-2-phenyl-2-thiophen-2-ylacetamide hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.

Medicine: Research into its potential therapeutic effects, such as its use as a local anesthetic or in the treatment of specific medical conditions, is ongoing.

Industry: The compound’s properties make it useful in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of N-(2-diethylaminoethyl)-2-hydroxy-2-phenyl-2-thiophen-2-ylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or changes in cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

N-(2-diethylaminoethyl)-2-hydroxy-2-phenyl-2-thiophen-2-ylacetamide hydrochloride can be compared with similar compounds such as:

Procainamide: A local anesthetic with a similar diethylaminoethyl side chain but different core structure.

Lidocaine: Another local anesthetic with a different chemical structure but similar pharmacological effects.

2-Diethylaminoethylchloride hydrochloride: A related compound used as an intermediate in the synthesis of various pharmaceuticals.

Biologische Aktivität

N-(2-Diethylaminoethyl)-alpha-hydroxy-alpha-phenyl-2-thiopheneacetamide hydrochloride, commonly referred to as thiopheneacetamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and implications for therapeutic applications.

- Chemical Formula : C17H24ClN2O2S

- CAS Number : 37109-17-4

- Molecular Weight : 344.90 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of thiopheneacetic acid derivatives with diethylaminoethylamine under controlled conditions. The resulting compound is then purified through crystallization or chromatography methods.

Anticancer Properties

Research has indicated that compounds similar to N-(2-Diethylaminoethyl)-alpha-hydroxy-alpha-phenyl-2-thiopheneacetamide exhibit significant antiproliferative effects on various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit topoisomerase II, an enzyme critical for DNA replication and repair, leading to apoptosis in cancer cells .

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 | 0.5 | Topoisomerase II inhibition |

| Compound B | SKOV-3 | 0.7 | Induction of reactive oxygen species |

| N-(2-DEAE)-Thio | Various | 1.0 | Cell cycle arrest |

The biological activity of this compound is primarily attributed to its ability to induce oxidative stress within cells, leading to cell cycle arrest and apoptosis. Mechanistic studies have demonstrated that the compound can generate reactive oxygen species (ROS), which play a pivotal role in mediating cellular responses to stress .

Case Studies

-

In Vitro Studies :

In a study evaluating the cytotoxic effects of various thiophene derivatives, this compound was tested against several human cancer cell lines, including colorectal (HCT116) and ovarian (SKOV-3) cancers. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity . -

In Vivo Efficacy :

Preliminary animal studies using xenograft models have shown promising results for this compound in reducing tumor size and improving survival rates in mice implanted with human ovarian cancer cells. These findings support further investigation into its potential as an anticancer agent .

Safety and Toxicity

While the biological activity is promising, safety profiles must be established. Early toxicity studies indicate that at therapeutic doses, the compound exhibits minimal adverse effects on normal cells, suggesting a favorable therapeutic index. However, comprehensive toxicological assessments are necessary to confirm these findings.

Eigenschaften

CAS-Nummer |

37109-17-4 |

|---|---|

Molekularformel |

C18H25ClN2O2S |

Molekulargewicht |

368.9 g/mol |

IUPAC-Name |

N-[2-(diethylamino)ethyl]-2-hydroxy-2-phenyl-2-thiophen-2-ylacetamide;hydrochloride |

InChI |

InChI=1S/C18H24N2O2S.ClH/c1-3-20(4-2)13-12-19-17(21)18(22,16-11-8-14-23-16)15-9-6-5-7-10-15;/h5-11,14,22H,3-4,12-13H2,1-2H3,(H,19,21);1H |

InChI-Schlüssel |

KMNXFUMKMYGBSK-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CS2)O.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.